molecular formula C9H10O3 B3058260 2-Hydroxy-5-methoxy-3-methylbenzaldehyde CAS No. 886503-93-1

2-Hydroxy-5-methoxy-3-methylbenzaldehyde

Cat. No. B3058260
CAS RN: 886503-93-1
M. Wt: 166.17 g/mol
InChI Key: YXAGWJLMBDENHX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxybenzaldehyde is an organic compound and an isomer of vanillin . It is also known by other names such as 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, and 6-Hydroxy-m-anisaldehyde .


Synthesis Analysis

The chemical is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-5-methoxybenzaldehyde is C8H8O3 . The molecular weight is 152.149 g·mol−1 .


Chemical Reactions Analysis

2-Hydroxy-5-methoxybenzaldehyde reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .


Physical And Chemical Properties Analysis

2-Hydroxy-5-methoxybenzaldehyde appears as a yellow to yellow-green liquid . It has a density of 1.219 g/mL . The melting point is 4 °C (39 °F; 277 K), and the boiling point is 250 °C (482 °F; 523 K) . The refractive index (nD) is 1.578 .

Scientific Research Applications

Anodic Oxidation and Product Formation

2-Hydroxy-5-methoxy-3-methylbenzaldehyde has been studied for its behavior under anodic oxidation. This process results in the formation of acetoxylated products, a significant finding in the field of organic chemistry. The oxidation of Schiff bases derived from this compound leads to the formation of cyclohexenetriones, highlighting its utility in synthesizing complex organic molecules (Ohmori, Matsumoto, & Masui, 1980).

Synthesis of Ecteinascidins

A significant application is the synthesis of ecteinascidin 743 and safracins models, which are crucial in biomedical research. The compound serves as a starting material in synthesizing these complex structures, demonstrating its importance in drug development and pharmaceutical research (Saito, Tachi, Seki, Kamayachi, & Kubo, 2000).

Chemical Ecology

In chemical ecology, this compound has been synthesized for use in studying the alarm and sex pheromones of astigmatid mites. Its synthesis is crucial for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).

Synthesis of Analog Compounds

It has been used in the synthesis of analog compounds, such as 4-hydroxy-3-methoxy-5-methylbenzaldehyde. This illustrates its role in creating various structurally related compounds, which are vital in studying structure-activity relationships in chemistry (Sinhababu & Borchardt, 1983).

Biological Studies

Moreover, studies on benzaldehyde derivatives from mangrove endophytic fungi have included derivatives of this compound. These studies are significant for understanding the chemistry of natural products and their potential applications in various fields, including medicine and agriculture (Shao, Wang, Wei, Jia, She, & Lin, 2009).

Safety and Hazards

As per the safety data sheet, this chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-hydroxy-5-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAGWJLMBDENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428272
Record name 2-hydroxy-5-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methoxy-3-methyl-benzaldehyde

CAS RN

886503-93-1
Record name 2-hydroxy-5-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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